molecular formula C20H19N3O B5700469 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide

Cat. No.: B5700469
M. Wt: 317.4 g/mol
InChI Key: SQDJQNCZAFYSME-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide, also known as DPPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPY is a pyrazole derivative that has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and analgesic effects, and can inhibit the growth of various cancer cell lines. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in inflammation, pain, and tumor growth. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic targets. Another direction is to develop new derivatives of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, this compound could be studied for its potential applications in the development of new materials for optoelectronic devices and organic semiconductors.

Synthesis Methods

The synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide is a multi-step process that involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with ethylamine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate, which is then reacted with acryloyl chloride to form the final product, this compound.

Scientific Research Applications

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, analgesic, and antitumor effects. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-21-19(24)14-13-17-15-23(18-11-7-4-8-12-18)22-20(17)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,21,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJQNCZAFYSME-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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